4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine
Description
Properties
Molecular Formula |
C10H9N3S2 |
|---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
(2-amino-4,7-dimethyl-1,3-benzothiazol-5-yl) thiocyanate |
InChI |
InChI=1S/C10H9N3S2/c1-5-3-7(14-4-11)6(2)8-9(5)15-10(12)13-8/h3H,1-2H3,(H2,12,13) |
InChI Key |
JFOLIJXRWUGLGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1SC(=N2)N)C)SC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the diazo-coupling reaction between 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 2-thioxodihydropyrimidine-4,6(1H,5H)-dione at low temperatures (0–10°C) . Another approach includes the Knoevenagel condensation reaction, Biginelli reaction, and molecular hybridization techniques .
Industrial Production Methods
Industrial production of this compound typically involves one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction time . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
lists dichloro-substituted benzo[d]thiazol-2-amine derivatives with high structural similarity (0.93–0.98), such as 5,7-dichlorobenzo[d]thiazol-2-amine. Key differences lie in substituent type and position, which significantly alter electronic and steric properties:
| Compound Name | Substituents | Key Structural Features |
|---|---|---|
| 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine | 4,7-Me; 5-SCN | Electron-withdrawing SCN; lipophilic Me |
| 5,7-Dichlorobenzo[d]thiazol-2-amine | 5,7-Cl | Electronegative Cl; increased polarity |
| 6-Ethoxybenzo[d]thiazol-2-amine (EBT) | 6-EtO | Electron-donating EtO; enhanced solubility |
| 4-(4-Methoxyphenyl)thiazol-2-amine | 4-MeO-phenyl | Extended conjugation; planar aromatic ring |
- Thiocyanate vs. Halogens : The -SCN group in the target compound may enhance reactivity in nucleophilic substitution compared to chloro analogues, which are more electronegative but less labile .
- Methyl vs.
Antimicrobial and Antitubercular Activity
- Sulfonamide derivatives (): Compounds like N-(4-nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine exhibit antitubercular activity due to nitro and benzimidazole groups enhancing target binding.
- Thiocyanate impact : The -SCN group may alter interactions with bacterial enzymes or DNA, though direct evidence is lacking. Methyl groups could improve bioavailability compared to polar substituents .
Corrosion Inhibition ()
- 6-Ethoxybenzo[d]thiazol-2-amine (EBT) : Shows 78% inhibition efficiency due to electron-donating ethoxy group adsorbing onto metal surfaces.
- Target compound : The electron-withdrawing -SCN group may reduce adsorption efficiency unless compensated by methyl-induced hydrophobicity .
Anti-inflammatory Activity ()
Physicochemical Properties
- Solubility : Thiocyanate’s polarity may offset methyl-induced hydrophobicity, but solubility is likely lower than methoxy derivatives (e.g., EBT) .
Q & A
Q. What are the common synthetic routes for preparing 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine?
The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A general approach involves reacting substituted benzo[d]thiazol-2-amine precursors with thiocyanating agents under reflux conditions. For example, derivatives like 4-(benzo[d]thiazol-2-yl)benzenamine are reacted with aryl isothiocyanates in DMF at reflux for 4 hours, followed by purification via column chromatography and recrystallization from ethanol . Similar protocols for thiocyanate introduction involve nucleophilic substitution or thiocyanation using reagents like KSCN in polar aprotic solvents .
Q. Which spectroscopic techniques are employed to characterize this compound?
Characterization typically includes:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity (e.g., C₉H₉ClN₂S derivatives show HRMS m/z 261.0248 [M+H]⁺) .
- Infrared Spectroscopy (IR): Identifies functional groups like thiocyanate (C≡N stretch ~2100–2050 cm⁻¹) and NH₂ vibrations (~3300–3400 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR assign proton environments and carbon frameworks, such as methyl groups (δ 2.3–2.5 ppm) and aromatic thiazole protons .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction rates due to high dielectric constants, while ethanol facilitates recrystallization .
- Catalysis: Acidic or basic conditions (e.g., HCl or pyridine) accelerate cyclization and thiourea formation .
- Temperature Control: Reflux (~100–120°C) ensures complete reaction, as seen in syntheses yielding 79% for thiourea derivatives .
Q. What computational methods predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to model:
- Electron Density Distribution: Active sites (e.g., thiocyanate and NH₂ groups) for corrosion inhibition or bioactivity .
- Reactivity Descriptors: Fukui indices and HOMO-LUMO gaps quantify nucleophilic/electrophilic behavior, aiding in structure-activity relationship (SAR) studies . Becke’s exchange-correlation functionals (e.g., exact-exchange inclusion) improve accuracy in thermochemical predictions .
Q. How do structural modifications influence the biological activity of this compound?
Substituent effects are critical:
- Methyl Groups (4,7-positions): Enhance lipophilicity, improving membrane permeability in antimicrobial assays .
- Thiocyanate Group: Increases electron-withdrawing capacity, altering binding affinity in enzyme inhibition studies . Comparative studies on analogs like 5-bromothiazol-2-amine show reduced corrosion inhibition efficiency (42%) vs. methylated derivatives (56%) .
Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?
Contradictions arise from variations in:
- Experimental Design: Standardize assays (e.g., MIC for antimicrobial activity) and control pH/temperature .
- Substituent Analysis: Systematically modify groups (e.g., replacing thiocyanate with halogens) and correlate with activity trends .
- Computational Validation: Use DFT or molecular docking to reconcile discrepancies between experimental and theoretical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
